molecular formula C11H12N2O2 B1356589 2-(Dimethoxymethyl)-1,8-naphthyridine CAS No. 204452-90-4

2-(Dimethoxymethyl)-1,8-naphthyridine

Cat. No.: B1356589
CAS No.: 204452-90-4
M. Wt: 204.22 g/mol
InChI Key: SVSHWQZULQIOEI-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-1,8-naphthyridine is a chemical compound with the molecular formula C13H14O2 It is a derivative of naphthyridine, which is a fused heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxymethyl)-1,8-naphthyridine typically involves the reaction of 1,8-naphthyridine with dimethyl sulfate or methyl iodide in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethoxymethyl)-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Dimethoxymethyl)-1,8-naphthyridine is utilized in the development of new pharmaceuticals due to its unique structural properties that allow for various modifications. It serves as a precursor in synthesizing compounds with potential therapeutic effects, particularly in treating cancer and infectious diseases.

  • Case Study : A series of derivatives were synthesized and evaluated for their anticancer activity against human breast cancer cell lines (MCF7). Some derivatives demonstrated IC50 values lower than standard drugs, indicating their potential as effective anticancer agents .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been shown to enhance the efficacy of existing antibiotics against resistant strains of bacteria.

  • Data Table: Antibiotic Modulation by this compound
AntibioticMIC Before Combination (µg/mL)MIC After Combination (µg/mL)
Ofloxacin324
Lomefloxacin162

This table illustrates the significant reduction in minimum inhibitory concentrations (MICs) when combined with fluoroquinolones, demonstrating the compound's ability to potentiate antibiotic activity against multi-resistant strains like Staphylococcus aureus and Escherichia coli .

Organic Synthesis

The compound functions as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, making it a valuable reagent for chemists.

  • Application Example : It has been used in the synthesis of complex organic molecules and specialty chemicals, contributing to advancements in both academic research and industrial applications.

The biological activities of this compound extend beyond antibacterial effects. It has shown promise in several areas:

  • Anticancer Activity : Studies have reported that derivatives exhibit activity against cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antiparasitic Properties : The compound's mechanism of action includes interactions with specific molecular targets that can inhibit or activate biochemical pathways relevant to parasitic infections .
  • Antiviral and Antifungal Activities : Emerging research suggests potential applications in combating viral and fungal infections .

Mechanism of Action

2-(Dimethoxymethyl)-1,8-naphthyridine is similar to other naphthyridine derivatives, such as 2-(methoxymethyl)-1,8-naphthyridine and 2-(ethoxymethyl)-1,8-naphthyridine. These compounds share a similar core structure but differ in the nature of the substituent group attached to the naphthyridine ring.

Uniqueness: What sets this compound apart is the presence of the dimethoxymethyl group, which can influence its reactivity and interaction with biological targets. This unique feature may contribute to its distinct chemical and biological properties compared to other naphthyridine derivatives.

Comparison with Similar Compounds

  • 2-(Methoxymethyl)-1,8-naphthyridine

  • 2-(Ethoxymethyl)-1,8-naphthyridine

  • 2-(Propoxymethyl)-1,8-naphthyridine

  • 2-(Butoxymethyl)-1,8-naphthyridine

Biological Activity

2-(Dimethoxymethyl)-1,8-naphthyridine is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N2O3C_{12}H_{13}N_{2}O_{3}. Its unique structure, characterized by the presence of a dimethoxymethyl group attached to the naphthyridine core, enhances its solubility and biological activity.

PropertyValue
Molecular Weight233.24 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Research indicates that naphthyridine derivatives exhibit significant antimicrobial properties. For instance, studies have reported that compounds similar to this compound demonstrate activity against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungi (e.g., Candida albicans). This activity is often attributed to their ability to disrupt cell wall synthesis or interfere with nucleic acid metabolism.

Anticancer Activity

This compound has shown promise in anticancer research. A study focused on naphthyridine derivatives demonstrated their cytotoxic effects against several cancer cell lines, including lung (H1299), cervical (HeLa), and breast cancer (MDA-MB-231) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro assays revealed that this compound exhibited significant cytotoxicity with IC50 values ranging from 10 µM to 20 µM against various cancer cell lines.

Neurological Effects

The compound's influence on the central nervous system has also been investigated. It has been suggested that this compound may act as a GABA transaminase inhibitor, potentially increasing GABA levels and enhancing neurotransmission. This could have implications for treating neurological disorders such as anxiety and epilepsy.

Table 2: Biological Activities Summary

Activity TypeObserved EffectsReferences
AntimicrobialActive against S. aureus, E. coli
AnticancerInduces apoptosis in cancer cells
NeurologicalPotential GABA transaminase inhibition

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.
  • DNA Interaction : Some studies suggest that naphthyridines can intercalate into DNA, disrupting replication and transcription processes.
  • Metal Ion Sequestration : Similar compounds have been shown to sequester divalent metal ions, which can affect various biological functions.

Properties

IUPAC Name

2-(dimethoxymethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11(15-2)9-6-5-8-4-3-7-12-10(8)13-9/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSHWQZULQIOEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=NC2=C(C=CC=N2)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590321
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204452-90-4
Record name 2-(Dimethoxymethyl)-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure described in J. Org. Chem., 2004, 69 (6), pp 1959-1966 was used. Into a 20 l 4-necked round-bottom flask was placed 2-aminopyridine-3-carbaldehyde (1000 g, 8.19 mol), 1,1-dimethoxypropan-2-one (1257 g, 10.64 mol), ethanol (10 l), and water (2 l). This was followed by the addition of a solution of sodium hydroxide (409.8 g, 10.24 mol) in water (1000 ml) drop wise with stirring at 0-15° C. The solution was stirred for 3 h at 0-20° C. and then concentrated under vacuum. The resulting solution was extracted with 3×1200 ml of ethyl acetate and the organic layers were combined. The mixture was dried over sodium sulfate and concentrated under vacuum. The residue was washed with 3×300 ml of hexane and the solid was collected by filtration. This resulted in the title compound as a yellow solid. 1H-NMR (400 MHz, DMSO-d6) δ 9.11 (dd, 1H), 8.53 (d, 1H), 8.50 (dd, 1H), 7.73 (d, 1H), 7.67 (dd, 1H), 5.44 (s, 1H), 3.41 (s, 6H).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
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reactant
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Quantity
1000 g
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reactant
Reaction Step Two
Quantity
1257 g
Type
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Quantity
10 L
Type
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Reaction Step Four
Quantity
409.8 g
Type
reactant
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Name
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1000 mL
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2 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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